molecular formula C7H15O4P B14431310 Dimethyl 3-methylbut-2-en-1-yl phosphate CAS No. 82753-89-7

Dimethyl 3-methylbut-2-en-1-yl phosphate

Cat. No.: B14431310
CAS No.: 82753-89-7
M. Wt: 194.17 g/mol
InChI Key: YEDZKAVHOLZLRC-UHFFFAOYSA-N
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Description

Dimethyl 3-methylbut-2-en-1-yl phosphate is an organic compound with the molecular formula C7H15O4P. It is a derivative of phosphate esters and is characterized by the presence of a dimethyl group and a 3-methylbut-2-en-1-yl group attached to the phosphate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-methylbut-2-en-1-yl phosphate typically involves the esterification of 3-methylbut-2-en-1-ol with phosphoric acid or its derivatives. One common method is the reaction of 3-methylbut-2-en-1-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired phosphate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methylbut-2-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphate derivatives, alcohols, and substituted organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3-methylbut-2-en-1-yl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.

    Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl 3-methylbut-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by enzymes such as kinases, which play a crucial role in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylallyl phosphate
  • Isopentenyl phosphate
  • Geranyl phosphate

Comparison

Dimethyl 3-methylbut-2-en-1-yl phosphate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to similar compounds. For example, while dimethylallyl phosphate and isopentenyl phosphate are also phosphate esters, their different alkyl groups result in variations in their chemical behavior and applications.

Properties

CAS No.

82753-89-7

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

dimethyl 3-methylbut-2-enyl phosphate

InChI

InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h5H,6H2,1-4H3

InChI Key

YEDZKAVHOLZLRC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOP(=O)(OC)OC)C

Origin of Product

United States

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